molecular formula C20H23NO3 B14721673 N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide CAS No. 7066-30-0

N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide

Cat. No.: B14721673
CAS No.: 7066-30-0
M. Wt: 325.4 g/mol
InChI Key: XNOAABVWUWFIHR-UHFFFAOYSA-N
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Description

N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide is a complex organic compound with a unique structure that includes a benzofuran ring, an ethylphenyl group, and a carboxamide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide typically involves multiple steps, starting with the preparation of the benzofuran core One common method involves the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize by-products. This often includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s interactions with biological molecules can be studied to understand its potential as a biochemical probe or therapeutic agent.

    Industry: The compound can be used in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may bind to enzymes or receptors, altering their activity and influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

    N-(4-ethylphenyl)-1-(2-pyridyl)ethanimine: A compound with a similar ethylphenyl group but different core structure.

    4-(1,3-dioxoisoindolin-2-yl)-N-(4-ethylphenyl)butanamide: Another compound with an ethylphenyl group, used in anticonvulsant research.

Uniqueness

N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

CAS No.

7066-30-0

Molecular Formula

C20H23NO3

Molecular Weight

325.4 g/mol

IUPAC Name

N-(4-ethylphenyl)-3,6,6-trimethyl-4-oxo-5,7-dihydro-1-benzofuran-2-carboxamide

InChI

InChI=1S/C20H23NO3/c1-5-13-6-8-14(9-7-13)21-19(23)18-12(2)17-15(22)10-20(3,4)11-16(17)24-18/h6-9H,5,10-11H2,1-4H3,(H,21,23)

InChI Key

XNOAABVWUWFIHR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C2=C(C3=C(O2)CC(CC3=O)(C)C)C

Origin of Product

United States

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